

Spectroscopic Profile of Methyl 2-(piperazin-1-YL)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(piperazin-1-YL)benzoate**

Cat. No.: **B070322**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 2-(piperazin-1-YL)benzoate**, a compound of interest in medicinal chemistry and organic synthesis. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the characterization and quality control of this molecule.

Spectroscopic Data Summary

The structural elucidation of **Methyl 2-(piperazin-1-YL)benzoate** relies on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses. These values are based on predictions and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.8-8.0	d	1H	Ar-H (ortho to -COOCH ₃)
~7.4-7.6	t	1H	Ar-H
~7.0-7.2	m	2H	Ar-H
~3.9	s	3H	-OCH ₃
~3.1-3.3	t	4H	-N(CH ₂) ₂ - (distal to aryl)
~2.9-3.1	t	4H	-N(CH ₂) ₂ - (proximal to aryl)
~1.9	s (broad)	1H	-NH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~168	C=O (ester)
~150	Ar-C (ipso, attached to N)
~132	Ar-CH
~128	Ar-CH
~122	Ar-C (ipso, attached to C=O)
~120	Ar-CH
~118	Ar-CH
~52	-OCH ₃
~50	-N(CH ₂) ₂ - (proximal to aryl)
~45	-N(CH ₂) ₂ - (distal to aryl)

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Broad	N-H Stretch
~3100-3000	Weak	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1600, ~1480	Medium-Weak	Aromatic C=C Bending
~1250	Strong	C-O Stretch (Ester)
~1150	Medium	C-N Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

Ion	Predicted m/z
[M+H] ⁺	221.12847[1]
[M+Na] ⁺	243.11041[1]
[M-H] ⁻	219.11391[1]
[M] ⁺	220.12064[1]

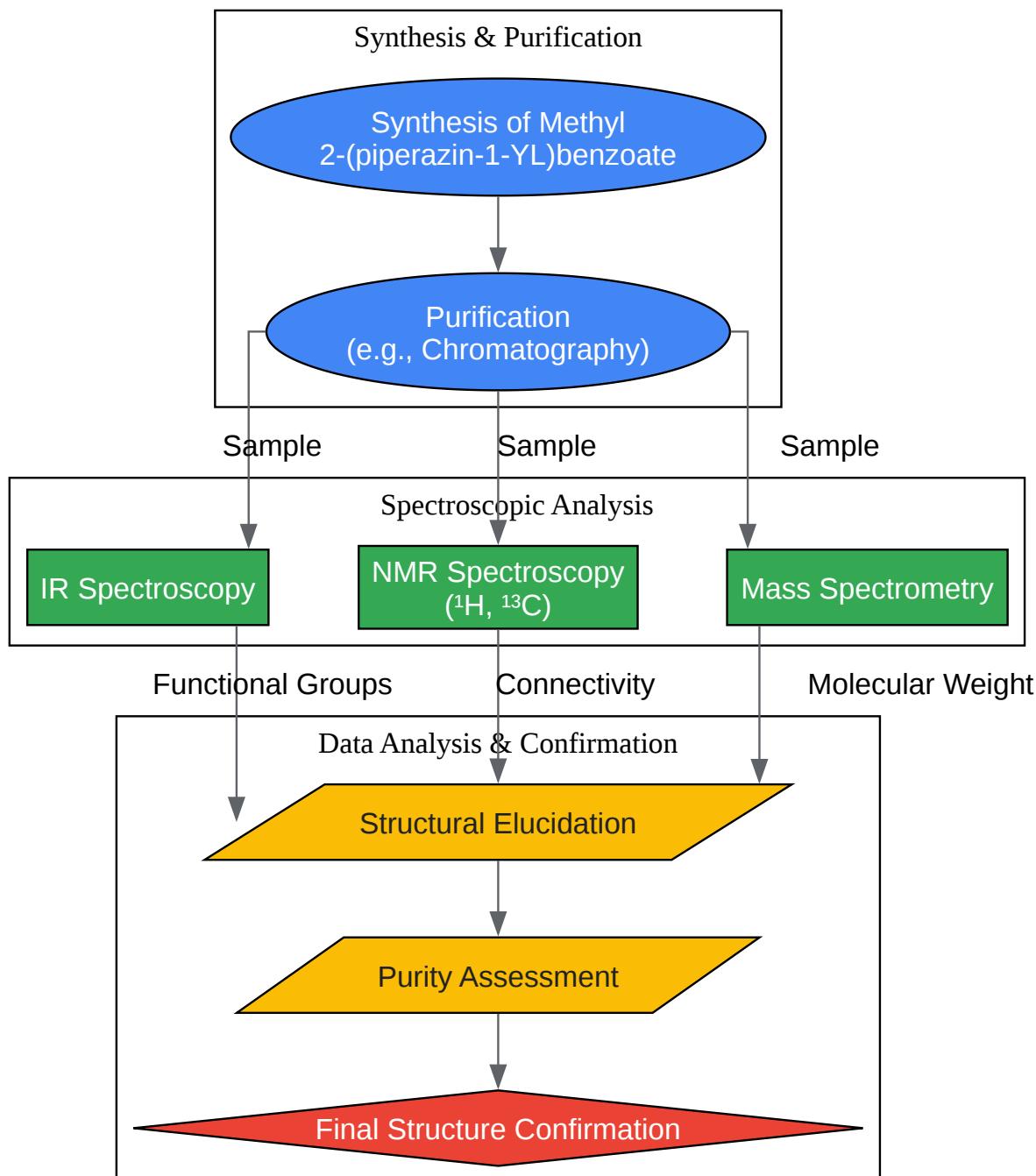
Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural confirmation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[\[2\]](#) The sample is prepared by dissolving approximately 5-10 mg of **Methyl 2-(piperazin-1-YL)benzoate** in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[\[3\]](#) Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy


IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[\[3\]](#) A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectra are acquired using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[\[2\]](#) The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL and introduced into the ion source via direct infusion or after separation by liquid chromatography.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like **Methyl 2-(piperazin-1-YL)benzoate** is depicted below. This process ensures the confirmation of the chemical structure and assessment of purity.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Methyl 2-(piperazin-1-yl)benzoate (C₁₂H₁₆N₂O₂)
[pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(piperazin-1-yl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070322#spectroscopic-data-of-methyl-2-piperazin-1-yl-benzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com